molecular formula C15H15NO4 B2742688 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene CAS No. 694443-51-1

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

Cat. No.: B2742688
CAS No.: 694443-51-1
M. Wt: 273.288
InChI Key: YRIYZGDKWZVLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene typically involves the reaction of 4-nitrobenzyl chloride with 1-ethoxy-4-hydroxybenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene can be compared with similar compounds such as:

  • 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
  • 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
  • 3-Ethoxy-4-(6-nitro-4H-benzo[1,3]dioxin-8-ylmethoxy)benzaldehyde

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications. The unique combination of the ethoxy and nitrobenzyl groups in this compound contributes to its distinct reactivity and utility in research .

Properties

IUPAC Name

1-[(4-ethoxyphenoxy)methyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIYZGDKWZVLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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